molecular formula C10H8FN3O2 B2720880 6-amino-1-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione CAS No. 18507-17-0

6-amino-1-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2720880
CAS No.: 18507-17-0
M. Wt: 221.191
InChI Key: UULFXQHUGLVQMA-UHFFFAOYSA-N
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Description

6-amino-1-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring substituted with an amino group at the 6-position and a fluorophenyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-fluoroaniline and ethyl cyanoacetate.

    Cyclization: The key step involves the cyclization of these starting materials in the presence of a base such as sodium ethoxide to form the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling the temperature, solvent choice, and reaction time to ensure efficient cyclization and amination.

Chemical Reactions Analysis

Types of Reactions

6-amino-1-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its dihydropyrimidine derivatives.

    Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, dihydropyrimidines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of 6-amino-1-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione derivatives. Research indicates that pyrimidine derivatives are effective in inhibiting enzymes involved in DNA biosynthesis, such as dihydrofolate reductase and thymidylate synthase. These enzymes are crucial for cancer cell proliferation.

In vitro evaluations against various cancer cell lines (e.g., K562 for myelogenous leukemia) demonstrated significant growth inhibition. For instance, compounds synthesized from this base structure exhibited varying degrees of activity at different concentrations, with some showing promising results comparable to established chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies have shown that derivatives possess moderate to good antibacterial activity against Gram-positive and Gram-negative bacteria. For example, compounds derived from this structure were tested against Escherichia coli and Staphylococcus aureus, with some exhibiting effective inhibition zones comparable to standard antibiotics .

Synthesis and Biological Testing

A comprehensive study involved the synthesis of various 6-substituted pyrimidine derivatives. The synthesized compounds were subjected to biological testing using standard protocols such as the Sulforhodamine B (SRB) assay for anticancer activity and agar diffusion methods for antimicrobial testing. Results indicated that certain derivatives had IC50 values indicating effective concentrations for inhibiting cell growth in cancer lines .

Table 1: Summary of Biological Activities of Synthesized Compounds

Compound IDAnticancer Activity (IC50 µM)Antibacterial Activity (Zone of Inhibition mm)
Compound A5.015
Compound B10.020
Compound C8.518

Mechanism of Action

The mechanism of action of 6-amino-1-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-amino-1-(2-chlorophenyl)pyrimidine-2,4(1H,3H)-dione
  • 6-amino-1-(2-bromophenyl)pyrimidine-2,4(1H,3H)-dione
  • 6-amino-1-(2-methylphenyl)pyrimidine-2,4(1H,3H)-dione

Uniqueness

6-amino-1-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold for drug development and materials science.

Biological Activity

6-amino-1-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a range of pharmacological properties, particularly in the context of cancer research and antimicrobial activity. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C10H8FN3O2
  • Molecular Weight : 221.19 g/mol
  • CAS Number : 16357-51-0

Biological Activity Overview

The biological activity of this compound has been primarily investigated for its anticancer properties and potential as an antimicrobial agent.

Anticancer Activity

Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung adenocarcinoma), SW-480 (colorectal cancer), MCF-7 (breast cancer).
  • IC50 Values : The compound demonstrated significant cytotoxicity with IC50 values ranging from 2.3 μM to 176.5 μM across different cell lines. Notably, it exhibited the highest potency against A549 cells with an IC50 of 5.9 μM .

Table 1: IC50 Values of this compound

Cell LineIC50 (μM)
A5495.9
SW-4802.3
MCF-75.65

The mechanism through which this compound exerts its anticancer effects involves inducing apoptosis and cell cycle arrest. Specifically, it has been shown to:

  • Induce apoptosis in a dose-dependent manner.
  • Cause cell cycle arrest at the S phase .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of halogen substitutions on the phenyl ring significantly enhances the antiproliferative activity of pyrimidine derivatives. Compounds with electron-withdrawing groups at specific positions on the phenyl ring showed improved efficacy compared to their unsubstituted counterparts .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for its antimicrobial potential. Preliminary findings suggest that it may possess inhibitory effects against certain bacterial strains, although detailed studies are needed to establish its efficacy and mechanisms in this regard.

Case Studies

A recent study synthesized a series of quinazoline-pyrimidine hybrid derivatives, including variations of the target compound. These derivatives were evaluated for their cytotoxic effects against various cancer cell lines, providing insights into how structural modifications can enhance biological activity .

Properties

IUPAC Name

6-amino-1-(2-fluorophenyl)pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O2/c11-6-3-1-2-4-7(6)14-8(12)5-9(15)13-10(14)16/h1-5H,12H2,(H,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULFXQHUGLVQMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=CC(=O)NC2=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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